(3-(Methoxymethyl)phenyl)methanesulfonyl chloride
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Overview
Description
(3-(Methoxymethyl)phenyl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C9H11ClO3S. It is a derivative of methanesulfonyl chloride, featuring a methoxymethyl group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methoxymethyl)phenyl)methanesulfonyl chloride typically involves the reaction of (3-(Methoxymethyl)phenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (3-(Methoxymethyl)phenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or a sulfonyl group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as triethylamine or pyridine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products:
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Ester Derivatives: Formed from reactions with alcohols.
Sulfonothioate Derivatives: Formed from reactions with thiols.
Scientific Research Applications
Chemistry: (3-(Methoxymethyl)phenyl)methanesulfonyl chloride is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives. It is also employed in the preparation of various intermediates for pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through sulfonation reactions. This modification can alter the biological activity and properties of the biomolecules, making it useful in studying protein function and interactions.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives have potential therapeutic applications, including as anti-inflammatory and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials. It is also employed in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of (3-(Methoxymethyl)phenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The methoxymethyl group can also participate in reactions, providing additional sites for chemical modification.
Molecular Targets and Pathways: The compound targets nucleophilic sites on biomolecules and other substrates, leading to the formation of covalent bonds. This reactivity is utilized in various chemical and biological applications, including the modification of proteins and nucleic acids.
Comparison with Similar Compounds
Methanesulfonyl Chloride: A simpler analog without the methoxymethyl group, used in similar reactions but with different reactivity and selectivity.
(3-Methoxyphenyl)methanesulfonyl Chloride: Similar structure but with a methoxy group instead of a methoxymethyl group, leading to different chemical properties and reactivity.
(4-Nitrophenyl)methanesulfonyl Chloride: Contains a nitro group, which significantly alters its reactivity and applications compared to (3-(Methoxymethyl)phenyl)methanesulfonyl chloride.
Uniqueness: this compound is unique due to the presence of the methoxymethyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable reagent in the preparation of complex molecules and intermediates.
Properties
IUPAC Name |
[3-(methoxymethyl)phenyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-13-6-8-3-2-4-9(5-8)7-14(10,11)12/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPKDYDKKCKGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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